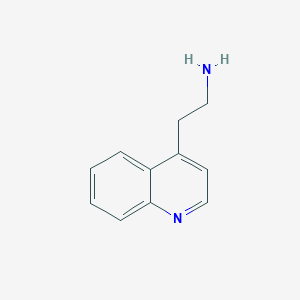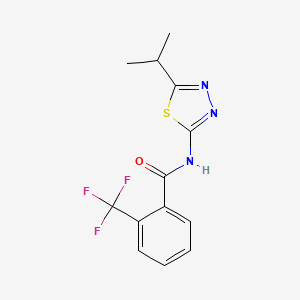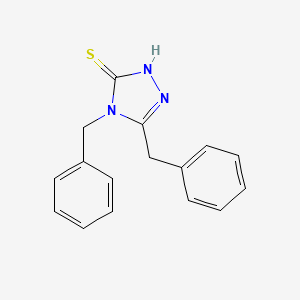![molecular formula C20H19ClN2O2S2 B2494215 N-[6-méthyl-3-(méthylcarbamoyl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-3-chloro-1-benzothiophène-2-carboxamide CAS No. 892978-74-4](/img/structure/B2494215.png)
N-[6-méthyl-3-(méthylcarbamoyl)-4,5,6,7-tétrahydro-1-benzothiophène-2-yl]-3-chloro-1-benzothiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core and a carboxamide functional group.
Applications De Recherche Scientifique
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Chlorantraniliprole , is the ryanodine receptor (RyR) in insects . These receptors are located on the sarcoplasmic reticulum in muscle and endoplasmic reticulum in non-muscle cells . They play a crucial role in regulating muscle contraction by modulating the release of calcium .
Mode of Action
Chlorantraniliprole operates by a highly specific biochemical mode of action . It binds to and activates the insect ryanodine receptors (RyRs), stimulating the release and depletion of intracellular calcium stores from the sarcoplasmic reticulum of muscle cells . This results in impaired muscle regulation, leading to paralysis and ultimately death of sensitive species .
Biochemical Pathways
The activation of the ryanodine receptors leads to a continuous release of calcium ions into the cytoplasm . This over-release of calcium ions causes the muscles to contract continuously . Once the insect ingests the compound, it experiences symptoms of convulsions and paralysis, and it immediately stops feeding . This process only takes a few minutes, and the insect typically dies within 1 to 4 days .
Pharmacokinetics
After oral administration, the extent of absorption of Chlorantraniliprole is dependent on the dose administered . At a single dose of 10 mg/kg bw, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . Chlorantraniliprole is extensively metabolized through various processes including tolyl methyl and N-methyl carbon hydroxylation, followed by N-demethylation, nitrogen-to-carbon cyclization with loss of a water molecule resulting in the formation of the pyrimidone ring, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The molecular and cellular effects of Chlorantraniliprole’s action result in the paralysis and death of the insect . The continuous muscle contraction caused by the over-release of calcium ions leads to the insect’s paralysis . This paralysis, coupled with the cessation of feeding, leads to the insect’s death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Carboxamide Group: This step involves the reaction of the benzothiophene derivative with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 3-bromo-N-[4-chloro-2-methyl-6-(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both benzothiophene and carboxamide groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-chloro-N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-10-7-8-11-14(9-10)27-20(15(11)18(24)22-2)23-19(25)17-16(21)12-5-3-4-6-13(12)26-17/h3-6,10H,7-9H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIXJCDPFEPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![ethyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2494138.png)


![Ethyl oxo[(2-oxotetrahydro-3-thienyl)amino]acetate](/img/structure/B2494141.png)
![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2494142.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)



